4-Hydrazino-2,6-dimethylpyrimidine
Overview
Description
4-Hydrazino-2,6-dimethylpyrimidine is an organic compound with the molecular formula C6H10N4. It is a derivative of pyrimidine, characterized by the presence of hydrazine and methyl groups at specific positions on the pyrimidine ring. This compound is notable for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Mechanism of Action
Target of Action
4-Hydrazino-2,6-dimethylpyrimidine (4-HDP) is a heterocyclic compound that has been found to have various biological activities . It has been used as a reducing agent in photography, as a catalyst in the preparation of polyurethane foams, and as a reagent for metal cations . It has also been used in the synthesis of polydentate ligands .
Mode of Action
It has been identified as a potent acrolein scavenger . Acrolein is a highly reactive aldehyde that can cause cellular damage through protein modification, DNA damage, and lipid peroxidation . By scavenging acrolein, 4-HDP may help to prevent or reduce this cellular damage .
Biochemical Pathways
Given its role as an acrolein scavenger, it may be involved in pathways related to oxidative stress and inflammation
Pharmacokinetics
It is known that 4-hdp is a small molecule with a molecular weight of 13817 , which may influence its pharmacokinetic properties
Result of Action
4-HDP has been found to have various biological activities, including anti-inflammatory, antipyretic, pain-relieving, antibacterial, bactericidal, and fungicidal activity . It has also been found to inhibit the enzymatic activity of DNA polymerase III , and to have antineoplastic properties and inhibit the growth of sarcoma . In addition, it has been used as a treatment for asthma and bronchitis , and as an antibiotic and anticancer and antitubercular preparation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing 4-Hydrazino-2,6-dimethylpyrimidine involves the reaction of 4,6-dimethyl-2-chloropyrimidine with
Properties
IUPAC Name |
(2,6-dimethylpyrimidin-4-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-4-3-6(10-7)9-5(2)8-4/h3H,7H2,1-2H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAYIAWJHRUOBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353015 | |
Record name | 4-hydrazino-2,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14331-56-7 | |
Record name | 4-hydrazino-2,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydrazino-2,6-dimethylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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